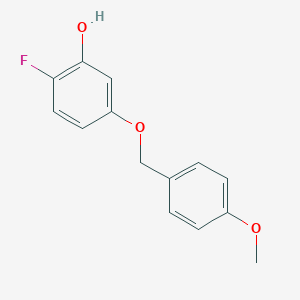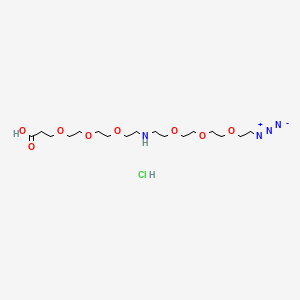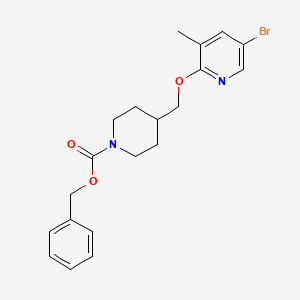
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate is a chemical compound that belongs to the class of pyrrolidinone derivatives This compound is characterized by the presence of a bromophenyl group attached to a propanoate moiety, which is further linked to a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Propanoate Intermediate: This step involves the reaction of 3-bromobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(3-bromophenyl)propanoate.
Cyclization to Form Pyrrolidinone Ring: The intermediate is then subjected to cyclization with succinic anhydride in the presence of a catalyst like p-toluenesulfonic acid to form the pyrrolidinone ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Reduction: Products include alcohol derivatives.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methylphenyl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(4-bromophenyl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-chlorophenyl)propanoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenyl)propanoate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-bromophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-10-3-1-2-9(8-10)4-7-13(18)19-15-11(16)5-6-12(15)17/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHSTZLTMCAKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine](/img/structure/B8123682.png)
![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)
![5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8123690.png)










